

4-Isobutylamino-3-nitroquinoline: A Comprehensive Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: **4-Isobutylamino-3-nitroquinoline**

Cat. No.: **B1589667**

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This guide provides an in-depth analysis of the chemical and physical properties of **4-Isobutylamino-3-nitroquinoline**, a significant heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its structural characteristics, synthesis protocols, chemical reactivity, and potential therapeutic relevance. This molecule is a key intermediate in the synthesis of pharmacologically important compounds, most notably the immune response modifier Imiquimod.

Chemical Identity and Physicochemical Properties

4-Isobutylamino-3-nitroquinoline, with the IUPAC name N-(2-methylpropyl)-3-nitroquinolin-4-amine, is a substituted quinoline derivative. The presence of a nitro group at the 3-position and an isobutylamino group at the 4-position defines its unique electronic and steric characteristics, which are pivotal to its reactivity and potential biological function.

Below is the chemical structure of **4-Isobutylamino-3-nitroquinoline**.

Caption: Chemical structure of **4-Isobutylamino-3-nitroquinoline**.

The core physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, including solvent selection for synthesis, purification, and formulation.

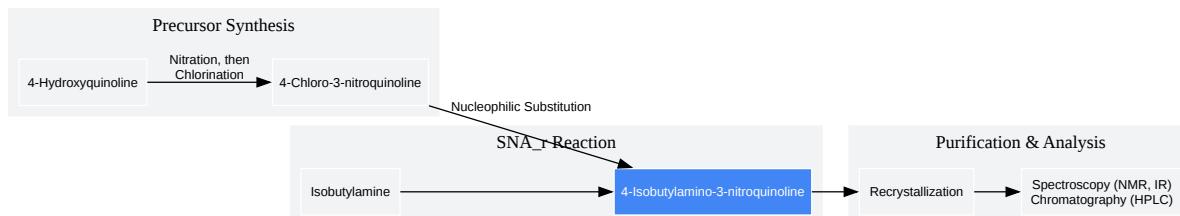
Property	Value	Source(s)
CAS Number	99009-85-5	[1] [2]
Molecular Formula	C ₁₃ H ₁₅ N ₃ O ₂	[2]
Molecular Weight	245.28 g/mol	[2]
Appearance	Solid (predicted)	-
Melting Point	119-121 °C	[3]
Boiling Point (Predicted)	398.0 °C at 760 mmHg	[3]
Density (Predicted)	1.24 g/cm ³	[3]
XLogP3 (Predicted)	3.9	[2]

Synthesis and Purification

The primary route for synthesizing **4-Isobutylamino-3-nitroquinoline** is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group on the quinoline core by isobutylamine. The most common and industrially relevant precursor is 4-chloro-3-nitroquinoline.[\[4\]](#)[\[5\]](#)

The causality behind this experimental choice is twofold:

- Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the C3 position significantly activates the C4 position towards nucleophilic attack. It stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the substitution reaction.
- Good Leaving Group: The chloride ion is an excellent leaving group, facilitating an efficient and often high-yielding reaction.

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Caption: General workflow for the synthesis of **4-Isobutylamino-3-nitroquinoline**.

Detailed Experimental Protocol (Adapted from established methods for similar substitutions)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
- Reagent Addition: Add isobutylamine (1.5-2.0 eq) to the solution. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the HCl generated in situ.
- Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- Purification: Collect the crude product by filtration. Wash the solid with cold solvent to remove residual amine and salts. For higher purity, the product should be recrystallized from

a suitable solvent system, such as ethanol/water. This protocol is self-validating through consistent monitoring via TLC and final characterization of the purified product.

Spectroscopic Profile (Predicted)

While specific, experimentally verified spectra for **4-Isobutylamino-3-nitroquinoline** are not widely available in public literature, its spectroscopic characteristics can be reliably predicted based on its functional groups. This predictive analysis is invaluable for researchers in verifying the successful synthesis of the target molecule.

Spectroscopy	Predicted Key Features
¹ H NMR	Quinoline Protons (δ 7.5-9.0 ppm): A series of doublets and triplets corresponding to the aromatic protons on the quinoline ring. The proton at C2 would likely be a sharp singlet at a downfield position ($\sim\delta$ 8.8-9.0 ppm). NH Proton (δ 8.5-9.5 ppm): A broad singlet, potentially exchangeable with D ₂ O. Isobutyl Protons: A doublet for the two CH ₂ protons adjacent to the nitrogen ($\sim\delta$ 3.4-3.6 ppm), a multiplet for the CH proton ($\sim\delta$ 2.0-2.2 ppm), and a doublet for the six terminal CH ₃ protons ($\sim\delta$ 0.9-1.1 ppm). [6][7]
¹³ C NMR	Aromatic Carbons (δ 115-155 ppm): Signals corresponding to the nine carbons of the quinoline ring. Carbons attached to nitrogen (C4, C8a) and the nitro group (C3) would be significantly shifted. [8][9] Isobutyl Carbons: Signals for the CH ₂ , CH, and CH ₃ carbons would appear in the aliphatic region (δ 20-60 ppm).
FT-IR	N-H Stretch (\sim 3350-3450 cm ⁻¹): A sharp to medium peak characteristic of a secondary amine. C-H Stretches (2850-3100 cm ⁻¹): Both aromatic (above 3000 cm ⁻¹) and aliphatic (below 3000 cm ⁻¹) C-H stretching bands. NO ₂ Stretches (\sim 1550 cm ⁻¹ and \sim 1350 cm ⁻¹): Two strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group. [10][11] C=C & C=N Stretches (1500-1620 cm ⁻¹): Multiple bands corresponding to the aromatic quinoline ring system.
Mass Spec (ESI+)	[M+H] ⁺ : Expected at m/z 246.12.

Chemical Reactivity and Stability

The reactivity of **4-Isobutylamino-3-nitroquinoline** is dominated by the nitro group, which is susceptible to reduction. This reaction is a critical step in the synthesis of Imiquimod and other related imidazo[4,5-c]quinolines.

Reduction of the Nitro Group

The transformation of the 3-nitro group to a 3-amino group is a key synthetic manipulation. This is typically achieved through catalytic hydrogenation.

- **Catalyst System:** A common and effective method involves using Raney Nickel as the catalyst under a hydrogen atmosphere (3-4 kg pressure) in a solvent like methanol.^[4] Other catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) can also be employed.
- **Mechanism:** The reaction proceeds via the catalytic transfer of hydrogen to the nitro group on the surface of the metal catalyst, leading to the formation of the corresponding aniline derivative, 4-isobutylamino-3-aminoquinoline.

This reduction is a pivotal transformation, as the resulting 1,2-diamine functionality is primed for cyclization reactions to form fused heterocyclic systems.

Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.

Relevance in Drug Discovery and Development

While direct biological studies on **4-Isobutylamino-3-nitroquinoline** are scarce in the literature, its structural class and its role as a key synthetic intermediate provide significant context for its importance.

The 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Molecules containing this moiety have demonstrated a wide range of biological activities, including:

- **Antimalarial:** Chloroquine and Amodiaquine are classic examples.

- Anticancer: Several derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[12][13][14]
- Antiviral and Anti-inflammatory: The scaffold is present in numerous compounds with immunomodulatory properties.[12]

Intermediate for Imiquimod Synthesis

The primary significance of **4-Isobutylamino-3-nitroquinoline** lies in its role as the penultimate precursor to Imiquimod. The synthetic pathway involves the reduction of the nitro group, followed by cyclization with an appropriate one-carbon source to form the imidazole ring of Imiquimod.



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Caption: Synthetic relationship between the title compound and Imiquimod.

Imiquimod is an FDA-approved topical medication that functions as an immune response modifier by acting as a Toll-like receptor 7 (TLR7) agonist. Its approval for treating genital warts, superficial basal cell carcinoma, and actinic keratosis underscores the therapeutic value of the imidazoquinoline class, for which **4-Isobutylamino-3-nitroquinoline** is a critical building block.[5]

Conclusion

4-Isobutylamino-3-nitroquinoline is a compound of significant interest due to its well-defined chemical properties and its crucial role as a synthetic intermediate. Its preparation via nucleophilic aromatic substitution is a robust and efficient process, driven by the electronic activation of the quinoline ring by the nitro substituent. While detailed spectroscopic and biological data on the compound itself are limited in public sources, its chemical reactivity, particularly the reduction of the nitro group, is a well-utilized transformation in the synthesis of potent immunomodulatory drugs like Imiquimod. For researchers in medicinal chemistry and process development, a thorough understanding of this molecule's synthesis and reactivity is

essential for the exploration of new therapeutic agents based on the versatile 4-aminoquinoline scaffold.

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